N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide
Overview
Description
N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with N,N-dimethylsulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its sulfonamide group can mimic the structure of certain biological molecules, making it useful in drug design and development.
Medicine: The compound has potential applications in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
- N,N-dimethyl-3-(trifluoromethyl)benzamide
- N,N-dimethyl-4-(trifluoromethyl)benzamide
Comparison: N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide is unique due to the presence of both a pyrazole ring and a sulfonamide group. This combination imparts distinct chemical and biological properties compared to similar compounds that may only contain a trifluoromethyl group or a sulfonamide group. The pyrazole ring enhances the compound’s stability and reactivity, while the sulfonamide group provides additional sites for interaction with biological targets.
Properties
IUPAC Name |
N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3O2S/c1-11(2)15(13,14)12-4-3-5(10-12)6(7,8)9/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWAPIVAHYHSKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=CC(=N1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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